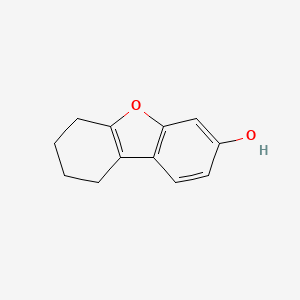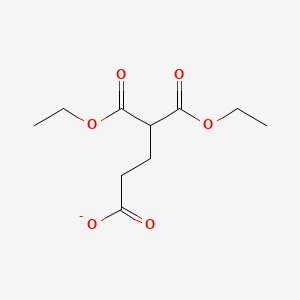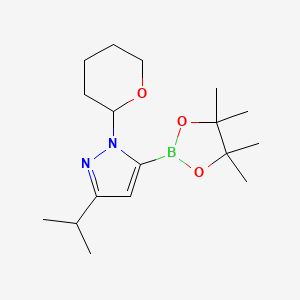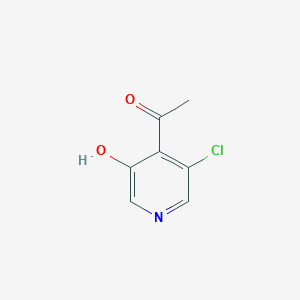
1-(3-Chloro-5-hydroxypyridin-4-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-5-hydroxy-4-pyridinyl)ethanone is a chemical compound with the molecular formula C7H6ClNO2 It is a derivative of pyridine, featuring a chloro and hydroxy substituent on the pyridine ring, along with an ethanone group
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-5-hydroxy-4-pyridinyl)ethanone can be synthesized through several methods. One common approach involves the chlorination of 3-hydroxy-4-pyridinyl ethanone using thionyl chloride or phosphorus oxychloride. The reaction typically occurs under reflux conditions, resulting in the substitution of the hydroxy group with a chlorine atom.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Chloro-5-hydroxy-4-pyridinyl)ethanone may involve continuous flow processes to ensure efficient production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions: 1-(3-Chloro-5-hydroxy-4-pyridinyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of 3-chloro-4-pyridinecarboxylic acid.
Reduction: Formation of 1-(3-chloro-5-hydroxy-4-pyridinyl)ethanol.
Substitution: Formation of 1-(3-substituted-5-hydroxy-4-pyridinyl)ethanone derivatives.
科学研究应用
1-(3-Chloro-5-hydroxy-4-pyridinyl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Chloro-5-hydroxy-4-pyridinyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and hydroxy substituents on the pyridine ring can influence the compound’s binding affinity and specificity for these targets.
相似化合物的比较
1-(3-Hydroxy-4-pyridinyl)ethanone: Lacks the chloro substituent, which may affect its reactivity and biological activity.
1-(3-Chloro-4-pyridinyl)ethanone: Lacks the hydroxy group, which can influence its solubility and chemical behavior.
1-(3-Chloro-5-methoxy-4-pyridinyl)ethanone: Contains a methoxy group instead of a hydroxy group, potentially altering its chemical and biological properties.
Uniqueness: 1-(3-Chloro-5-hydroxy-4-pyridinyl)ethanone is unique due to the presence of both chloro and hydroxy substituents on the pyridine ring, which can confer distinct reactivity and biological activity compared to its analogs.
属性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC 名称 |
1-(3-chloro-5-hydroxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)7-5(8)2-9-3-6(7)11/h2-3,11H,1H3 |
InChI 键 |
NRABZKBVVIMRPG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=NC=C1O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


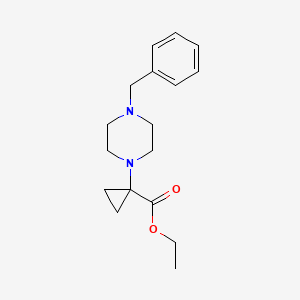
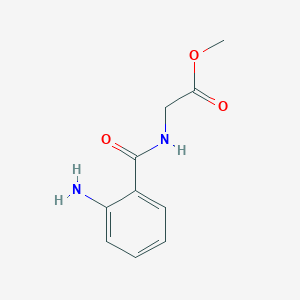
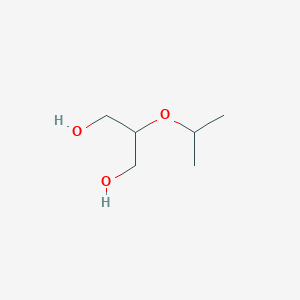
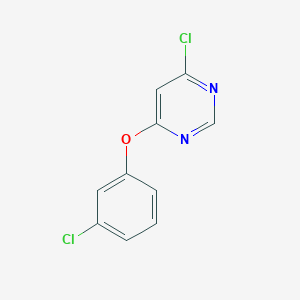
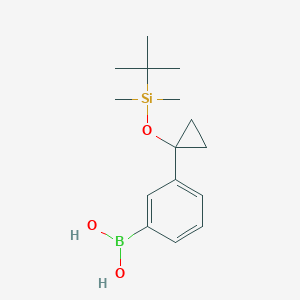
![2-Benzyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13982790.png)

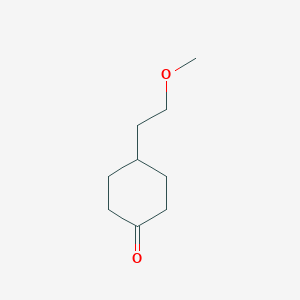
methanone](/img/structure/B13982809.png)

